molecular formula C14H21N3O2S B4564849 N-methyl-2-{2-[4-(propan-2-yl)phenoxy]propanoyl}hydrazinecarbothioamide

N-methyl-2-{2-[4-(propan-2-yl)phenoxy]propanoyl}hydrazinecarbothioamide

Cat. No.: B4564849
M. Wt: 295.40 g/mol
InChI Key: HYICAGDPGZKPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-{2-[4-(propan-2-yl)phenoxy]propanoyl}hydrazinecarbothioamide is a complex organic compound with a unique structure that includes a hydrazinecarbothioamide group, a phenoxy group, and an isopropyl group

Scientific Research Applications

Propofol Infusion Syndrome

Propofol, a compound with a different structure but related in the context of pharmacological research, is widely used for sedation and anesthesia. It has a rapid onset and recovery, even after prolonged use. However, high doses and prolonged administration can lead to propofol infusion syndrome (PRIS), characterized by metabolic acidosis, rhabdomyolysis, cardiac failure, and potentially death. This highlights the importance of careful dose management and monitoring during clinical use (Fodale & Monaca, 2008).

Electrochemical Sensors and Biosensors

In the field of analytical chemistry, research on electrochemical sensors and biosensors, particularly those modified with carbon nanotubes (CNT) and redox polymers, has shown promising advancements. These sensors demonstrate improved performance due to the complementary electrical, electrochemical, and mechanical properties of the materials used. This technology is significant for detecting various chemical and biological substances with high sensitivity and specificity (Barsan, Ghica, & Brett, 2015).

Toxicology and Environmental Impact

The study of the metabolism and toxicity of industrial chemicals, such as 2-methylpropene (isobutene), is crucial for understanding their impact on health and the environment. These studies provide insight into the metabolic pathways, potential toxicity, and the importance of regulatory measures to prevent adverse health outcomes. It emphasizes the balance between the formation and detoxification of toxic metabolites (Cornet & Rogiers, 1997).

Sustainable Solvent Alternatives

Research into sustainable and environmentally friendly solvents, like 2-methyloxolane (2-MeOx), for extracting natural products and food ingredients is a growing area. These solvents aim to replace conventional petroleum-based solvents, such as hexane, with bio-based alternatives that have a lower environmental impact and are safer for use in food and pharmaceutical industries (Rapinel et al., 2020).

Acrylamide in Food Processing

The formation of acrylamide, a compound with potential neurotoxic, genotoxic, carcinogenic, and reproductive toxicity, during the cooking process of high-carbohydrate foods is a significant concern. Research focuses on understanding the factors that influence acrylamide formation and finding ways to minimize its presence in food products, particularly in baking and potato products, to reduce health risks (Keramat et al., 2011).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-{2-[4-(propan-2-yl)phenoxy]propanoyl}hydrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-(propan-2-yl)phenol with 2-bromo-2-methylpropanoic acid to form 2-[4-(propan-2-yl)phenoxy]-2-methylpropanoic acid. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-methyl

Properties

IUPAC Name

1-methyl-3-[2-(4-propan-2-ylphenoxy)propanoylamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-9(2)11-5-7-12(8-6-11)19-10(3)13(18)16-17-14(20)15-4/h5-10H,1-4H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYICAGDPGZKPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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